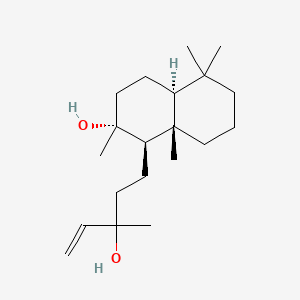

13-Episclareol

Description

Structure

3D Structure

Propriétés

Numéro CAS |

4630-08-4 |

|---|---|

Formule moléculaire |

C20H36O2 |

Poids moléculaire |

308.5 |

Nom IUPAC |

(1R,2R,4aS,8aS)-1-(3-hydroxy-3-methylpent-4-enyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol |

InChI |

InChI=1S/C20H36O2/c1-7-18(4,21)13-9-16-19(5)12-8-11-17(2,3)15(19)10-14-20(16,6)22/h7,15-16,21-22H,1,8-14H2,2-6H3/t15-,16+,18?,19-,20+/m0/s1 |

Clé InChI |

XVULBTBTFGYVRC-SVPXJYONSA-N |

SMILES |

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |

SMILES isomérique |

C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCC(C)(C=C)O)(C)O)(C)C |

SMILES canonique |

CC1(CCCC2(C1CCC(C2CCC(C)(C=C)O)(C)O)C)C |

melting_point |

97.0 °C |

Autres numéros CAS |

515-03-7 4630-08-4 |

Description physique |

Solid; Bitter herbaceous hay-like aroma |

Solubilité |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Synonymes |

labd-14-ene-8alpha, 13beta-diol sclareol sclareol oxide |

Origine du produit |

United States |

Bioproduction and Synthetic Methodologies of 13 Episclareol

Natural Occurrence and Isolation Protocols of 13-Episclareol

Botanical Sources and Geographic Distribution of this compound

This compound is found in a variety of plant species, often as a component of their resinous exudates. The geographic origin of the plant can influence the chemical composition of these exudates. nih.gov

Pseudognaphalium species: This compound is notably present in the resinous exudates of Pseudognaphalium cheiranthifolium and Pseudognaphalium heterotrichium. nih.govresearchgate.net These species are part of the Asteraceae family. P. cheiranthifolium is found in Chilean territory. researchgate.net The exudates from P. cheiranthifolium and P. heterotrichium have been found to contain 8.3% and 4.5% of this compound, respectively. researchgate.net

Nicotiana glutinosa : This species of tobacco is another reported natural source of this compound. nih.gov The biosynthesis of the compound has been reported in cell-free extracts from the trichomes of Nicotiana glutinosa. researchgate.net

Cistus creticus : Commonly known as the Cretan rockrose, this plant is endemic to the Mediterranean region. nih.govmecklenburghsquaregarden.org.uk It is a known producer of various labdane-type diterpenes, including this compound. nih.gov Analysis of aerial parts of C. creticus from Greece has confirmed the presence of this compound, which was found to be highly active in in-vitro tests against certain cancer cell lines. nih.gov

Coleus forskohlii : This aromatic herb, belonging to the Lamiaceae family, is another source of this compound. researchgate.net The plant contains numerous diterpenoid compounds, with forskolin (B1673556) being the most investigated. researchgate.netresearchgate.net

The table below summarizes the primary botanical sources of this compound and their typical geographic locations.

| Botanical Source | Family | Geographic Distribution |

| Pseudognaphalium cheiranthifolium | Asteraceae | Chile researchgate.net |

| Pseudognaphalium heterotrichium | Asteraceae | Chile nih.govresearchgate.net |

| Nicotiana glutinosa | Solanaceae | Widespread nih.govnih.gov |

| Cistus creticus | Cistaceae | Mediterranean Region nih.govmdpi.com |

| Coleus forskohlii | Lamiaceae | Widespread in Old and New World researchgate.net |

Extraction Techniques and Purification Strategies for Natural this compound

The isolation of this compound from its natural sources involves specific extraction and purification protocols designed to separate the compound from the complex mixture of plant metabolites.

Extraction: A common method for extracting this compound involves solvent extraction from the plant's resinous exudates. For instance, fresh plant material, such as the leaves and stems of Pseudognaphalium cheiranthifolium, is briefly immersed (15-30 seconds) in a nonpolar solvent like dichloromethane (B109758) (CH2Cl2) at room temperature. researchgate.netresearchgate.net This process dissolves the resinous surface exudates containing the desired diterpene. The solvent is then removed under vacuum using a rotary evaporator, yielding a sticky residue. researchgate.netresearchgate.net This initial crude extract contains a mixture of compounds.

Purification: Following extraction, chromatographic techniques are employed for purification.

Column Chromatography: The crude extract is typically subjected to fractionation on a silica (B1680970) gel column. researchgate.net

Step-Gradient Elution: A step-gradient of solvents, such as hexane-ethyl acetate, is used to elute the compounds from the column based on their polarity. researchgate.net Fractions are collected and analyzed.

Identification and Confirmation: The purity and identity of the isolated this compound are confirmed through various spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry (MS). researchgate.netnih.gov Comparison with an authentic sample and physical measurements like melting point (m.p.) and specific rotation ([α]D) are also used for verification. researchgate.net

Chemical Synthesis Pathways and Stereocontrol in this compound Production

While isolation from natural sources is a primary method, chemical synthesis offers an alternative route to produce this compound, allowing for greater control and scalability.

Multi-Step Chemical Synthesis Approaches for this compound

The synthesis of labdane (B1241275) diterpenes like this compound often involves multi-step pathways starting from more readily available precursors. researchgate.net The synthesis of related compounds, such as 13-epi-manoyl oxide, from the precursor (-)-sclareol, highlights common strategies. researchgate.net These syntheses can involve cyclization reactions mediated by reagents like cerium-ammonium nitrate (B79036) (CAN) or superacids (FSO3H). researchgate.net While these methods can produce mixtures of isomers, specific conditions can be optimized to favor the formation of the epi configuration at the C-13 position. researchgate.net

Precursor Compounds and Stereoselective Reaction Design for this compound Synthesis

The key to synthesizing this compound lies in the careful selection of precursor compounds and the strategic design of stereoselective reactions.

Precursor Compounds: A common and logical precursor for the synthesis of this compound is its C-13 epimer, sclareol (B1681606). Sclareol is a readily available natural product that shares the same labdane skeleton. researchgate.net The synthetic challenge is to invert the stereochemistry specifically at the C-13 position.

Stereoselective Reaction Design: A stereoselective reaction is one that preferentially yields one stereoisomer over others that are possible. youtube.commasterorganicchemistry.com In the context of converting sclareol to this compound, the reaction must be designed to favor the formation of the epi configuration. The mechanism of cyclization reactions of sclareol can be influenced by reaction conditions. For example, in the synthesis of 13-epi-manoyl oxide from sclareol, low temperatures (-78°C) using a superacid were found to selectively produce the epi isomer. researchgate.net At higher temperatures, competing elimination reactions occur, leading to a mixture of products. researchgate.net This demonstrates that careful control of reaction parameters is crucial for achieving stereoselectivity. The selective outcome at low temperatures is attributed to a conformational change (rotation around the C-12–C-13 bond) occurring before water elimination, followed by a bimolecular substitution process that yields the desired epi-oxide selectively. researchgate.net Similar principles of kinetic control and conformational analysis would be applied to design a synthesis that terminates at this compound instead of the cyclic ether.

Biotransformation Processes for this compound Production

Biotransformation utilizes biological systems, such as microorganisms or enzymes, to perform chemical modifications on a substrate. nih.gov This approach is a potential green alternative for producing complex molecules.

While specific research detailing the biotransformation of a precursor directly into this compound is limited, studies on related compounds demonstrate the feasibility of this approach. For example, the fungus Botrytis cinerea has been shown to biotransform sclareol into a different derivative, 3-beta-hydroxysclareol. researchgate.net This indicates that microorganisms possess the enzymatic machinery to modify the sclareol skeleton.

Theoretically, a biotransformation process for producing this compound could be developed by:

Screening various microorganisms (fungi, bacteria) for their ability to convert sclareol.

Identifying a strain that possesses an enzyme capable of inverting the stereocenter at C-13.

Optimizing fermentation conditions (pH, temperature, substrate concentration) to maximize the yield of this compound.

This method offers the potential for high stereoselectivity under mild reaction conditions, avoiding the use of harsh reagents often required in chemical synthesis.

Microbial Conversion of Sclareol to this compound

The biotransformation of sclareol, a closely related diterpenoid and natural precursor, serves as a primary route for producing valuable derivatives. Various microorganisms, including fungi and yeasts, have been shown to effectively metabolize sclareol. mdpi.com This capability is often linked to detoxification processes within the microbial cells, converting sclareol into more tolerable, water-soluble compounds. mdpi.com

Fungi, in particular, are noted for being more active in this conversion process than bacteria. mdpi.com For instance, the dimorphic yeast Hyphozyma roseoniger has been utilized for the biocatalytic conversion of sclareol to ambradiol. mdpi.com Similarly, strains of Cryptococcus albidus and Bensingtonia ciliata have been successfully used to transform sclareol into sclareolide. mdpi.com These processes are typically conducted under aerobic conditions in an aqueous nutrient medium containing sclareol. The study of these conversions often employs advanced analytical tools like nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the intermediates and final products. mdpi.com

Table 1: Examples of Microbial Biotransformation of Sclareol

| Microorganism | Substrate | Product(s) | Reference |

|---|---|---|---|

| Hyphozyma roseoniger | Sclareol | Ambradiol, Sclareolide | mdpi.com |

| Cryptococcus albidus | Sclareol | Sclareolide | mdpi.com |

Enzymatic Mechanisms and Strain Optimization in this compound Bioproduction

The enzymatic pathways for the biosynthesis of sclareol and related diterpenes have been primarily elucidated from studies in plants like Salvia sclarea (clary sage). The synthesis is a two-step process requiring two distinct classes of enzymes. researchgate.netcreative-enzymes.com First, a class II diterpene synthase (diTPS) catalyzes the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). researchgate.net Following this, a class I diTPS, such as sclareol synthase (EC 4.2.3.141), acts on the intermediate to produce the final sclareol molecule. researchgate.netcreative-enzymes.com While these enzymes are native to plants, they can be functionally expressed in microbial hosts to build biosynthetic pathways. nih.gov

Optimizing microbial strains to maximize the production of a target compound like this compound is a critical step. This involves refining various fermentation parameters to enhance yield and productivity. Common optimization strategies include:

One-Factor-at-a-Time (OFAT): This traditional method involves systematically altering one parameter (e.g., pH, temperature, substrate concentration, inoculum size) at a time while keeping others constant to find the local optimum for each.

Response Surface Methodology (RSM): A collection of statistical and mathematical techniques, such as the Box-Behnken design, used for developing, improving, and optimizing processes. RSM allows for the evaluation of multiple parameters and their interactions simultaneously, leading to a more comprehensive optimization.

The goal of this optimization is to create the ideal culture conditions for microbial growth and enzymatic activity, thereby improving the conversion rate of the precursor and the final product titer.

Table 2: Common Strategies for Strain and Process Optimization

| Optimization Strategy | Key Parameters Adjusted | Desired Outcome |

|---|---|---|

| Media Composition | Carbon sources, nitrogen sources, trace elements, vitamins | Enhanced microbial growth and enzyme expression |

| Fermentation Conditions | pH, temperature, agitation speed, aeration | Optimal enzymatic activity and product stability |

| Substrate Feeding | Pre-treatment with low concentrations of the substrate (e.g., sclareol) | Upregulation of relevant metabolic pathways |

Advanced Methodological Developments in this compound Production

Modern biotechnology has enabled advanced methods for producing diterpenes that go beyond simple whole-cell biotransformation. A significant development is the use of metabolic engineering to reconstruct entire biosynthetic pathways in microbial hosts.

Researchers have successfully engineered Escherichia coli for the de novo production of sclareol from glucose. nih.gov This was achieved by cloning and functionally characterizing the necessary synthase enzymes from clary sage and expressing them in the bacterial host. Through high-cell-density fermentation, this engineered strain was able to produce sclareol at titers of approximately 1.5 g/L, demonstrating a sustainable and potentially cost-effective alternative to extraction from plants. nih.gov

Advanced Analytical Characterization of 13 Episclareol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation of 13-Episclareol

Spectroscopic methods are indispensable tools for elucidating the intricate molecular architecture of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its structural and stereochemical features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural and stereochemical determination of this compound. researchgate.netresearchgate.netresearchgate.net Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be mapped out. libretexts.orgtamu.eduemerypharma.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of each proton. organicchemistrydata.org The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of protons and their spatial relationships. For instance, the signals corresponding to the methyl groups and the vinyl protons are characteristic and aid in the initial identification of the labdane (B1241275) skeleton.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule. udel.eduoregonstate.edulibretexts.org The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., methyl, methylene, methine, quaternary) and its hybridization state (sp³, sp²). libretexts.orgpressbooks.pubwisc.edu The signals for the carbons bearing hydroxyl groups and the olefinic carbons are typically found in distinct regions of the spectrum, further confirming the structure of this compound. pressbooks.puborganicchemistrydata.org Purity of the compound can also be confirmed through ¹H and ¹³C NMR analysis. researchgate.net

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are pivotal in establishing the complete and detailed assignment of all proton and carbon signals. wikipedia.orgnih.govpreprints.org

COSY experiments reveal proton-proton coupling correlations, allowing for the tracing of spin systems within the molecule. wikipedia.org

HSQC spectra correlate directly bonded proton and carbon atoms, providing a direct link between the ¹H and ¹³C NMR data. wikipedia.orgnih.gov

HMBC experiments show correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular framework, especially around quaternary carbons. libretexts.orgemerypharma.com

These combined NMR techniques allow for the definitive assignment of the relative stereochemistry at the chiral centers of the this compound molecule. researchgate.net

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 1.05 (m), 1.55 (m) | 39.4 |

| 2 | 1.70 (m), 1.85 (m) | 18.5 |

| 3 | 1.40 (m), 1.45 (m) | 42.2 |

| 4 | - | 33.4 |

| 5 | 0.85 (dd, J=12.0, 2.0 Hz) | 55.7 |

| 6 | 1.50 (m), 1.65 (m) | 20.3 |

| 7 | 1.35 (m), 1.60 (m) | 44.0 |

| 8 | - | 74.0 |

| 9 | 1.25 (m) | 56.5 |

| 10 | - | 39.9 |

| 11 | 1.50 (m), 1.60 (m) | 24.5 |

| 12 | 1.55 (m), 1.70 (m) | 42.8 |

| 13 | - | 73.8 |

| 14 | 5.90 (dd, J=17.5, 10.5 Hz) | 144.9 |

| 15 | 5.15 (d, J=17.5 Hz), 4.95 (d, J=10.5 Hz) | 111.7 |

| 16 (C-13 Me) | 1.20 (s) | 28.4 |

| 17 (C-4 Me) | 0.80 (s) | 21.5 |

| 18 (C-4 Me) | 0.88 (s) | 33.6 |

| 19 (C-10 Me) | 0.80 (s) | 15.7 |

| 20 (C-8 Me) | 1.15 (s) | 27.5 |

Note: The chemical shift values are approximate and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. researchgate.netresearchgate.netchemguide.co.uk

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise molecular formula. researchgate.net For this compound (C₂₀H₃₆O₂), the expected monoisotopic mass is 308.27153 u. chemspider.com HRMS can confirm this with high precision, distinguishing it from other compounds with the same nominal mass.

Fragmentation Analysis: In the mass spectrometer, the molecular ion of this compound can be induced to break apart into smaller, charged fragments. libretexts.orglibretexts.org The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation pathways for labdane diterpenes like this compound involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the side chain. Analysis of these fragmentation patterns can help to confirm the positions of the hydroxyl groups and the nature of the side chain. libretexts.orglibretexts.org

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Ion | m/z (Nominal) | Description |

| [M]+ | 308 | Molecular Ion |

| [M-H₂O]+ | 290 | Loss of one water molecule |

| [M-2H₂O]+ | 272 | Loss of two water molecules |

| [M-C₅H₉O]+ | 223 | Cleavage of the side chain |

Note: The observed fragments and their relative intensities can vary depending on the ionization technique and energy used.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the this compound molecule. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. mdpi.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, the IR spectrum will prominently feature:

A broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. researchgate.net

Absorption bands in the region of 3000-2850 cm⁻¹ corresponding to the C-H stretching vibrations of the alkane backbone.

A peak around 1640 cm⁻¹ due to the C=C stretching vibration of the vinyl group.

Bands in the 1470-1365 cm⁻¹ range from C-H bending vibrations. researchgate.net

Absorptions in the 1100-1000 cm⁻¹ region are indicative of C-O stretching vibrations.

Isotope-edited IR spectroscopy can also be employed for more detailed structural analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound does not possess extensive chromophores that absorb strongly in the UV-Vis region. Therefore, its UV-Vis spectrum is generally not highly informative for structural elucidation but can be used to confirm the absence of conjugated systems. researchgate.net

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound from natural sources or synthetic mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of non-volatile compounds like this compound. researchgate.net In HPLC, the sample is dissolved in a liquid solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase).

The separation is based on the differential affinity of this compound for the stationary and mobile phases. By carefully selecting the column and the composition of the mobile phase (often a mixture of solvents like acetonitrile (B52724) and water), a high degree of separation can be achieved. A detector, such as a UV detector or a refractive index detector, is used to monitor the eluting compounds. The retention time, the time it takes for this compound to travel through the column, is a characteristic property under specific conditions and can be used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity assessment.

Gas Chromatography (GC) Methodologies for Volatile Compound Analysis

Gas Chromatography (GC) is another powerful chromatographic technique, particularly suited for the analysis of volatile or semi-volatile compounds. researchgate.netyoutube.com While this compound itself has a relatively low volatility, it can be analyzed by GC, often after a derivatization step to increase its volatility and thermal stability. nih.gov

In GC, the sample is vaporized and injected into a heated column. youtube.com An inert carrier gas (the mobile phase), such as helium or nitrogen, carries the vaporized sample through the column. youtube.comepa.gov The column contains a stationary phase, which can be a solid or a liquid coated on a solid support. The separation is based on the partitioning of the compound between the carrier gas and the stationary phase. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and have shorter retention times. youtube.com

GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. researchgate.netnih.gov GC-MS combines the separation power of GC with the identification capabilities of MS, providing a definitive analysis of the components in a mixture. nih.gov This technique is valuable for monitoring the bioconversion of related compounds like sclareol (B1681606) and for detecting trace impurities. researchgate.net

Interactive Data Table: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Suitability for this compound | Common Detectors | Key Applications |

| HPLC | Partitioning between liquid mobile phase and solid stationary phase | High | UV, Refractive Index (RI), Evaporative Light Scattering (ELS) | Purity assessment, preparative separation, quantitative analysis |

| GC | Partitioning between gaseous mobile phase and solid/liquid stationary phase | Moderate (may require derivatization) | Flame Ionization (FID), Mass Spectrometry (MS) | Analysis of volatile impurities, monitoring chemical transformations |

Supercritical Fluid Chromatography (SFC) and Other Advanced Separation Techniques

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of complex mixtures, offering a compelling alternative to traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). wikipedia.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This state, achieved above the critical temperature and pressure of the fluid, imparts properties of both a liquid and a gas, enabling high-efficiency separations. wikipedia.org

For the analysis of this compound and its derivatives, which are part of the broader class of labdane diterpenes, SFC presents several distinct advantages. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher throughput compared to HPLC, without a significant loss in resolution. nih.gov This is particularly beneficial when screening numerous samples or when rapid analysis is crucial. Furthermore, SFC is considered a "greener" technology due to the reduced consumption of organic solvents. nih.gov

The separation of structurally similar compounds, such as stereoisomers, is a notable strength of SFC. sigmaaldrich.com Given that this compound is an epimer of sclareol, differing only in the stereochemistry at the C-13 position, chiral SFC methods could be employed for their effective separation and individual quantification. The selection of an appropriate chiral stationary phase (CSP) is critical in achieving such separations. While specific SFC applications for this compound are not extensively documented in publicly available literature, methods developed for other terpenoids and chiral molecules demonstrate the technique's potential. sigmaaldrich.comresearchgate.net For instance, the analysis of various terpenes has been successfully performed using SFC coupled with mass spectrometry (MS), allowing for both separation and structural elucidation. researchgate.netjascoinc.com

The choice of stationary phase in SFC is crucial for optimizing the separation of diterpenes like this compound. While initial screenings might involve a range of columns, studies on similar compounds like triterpenoids have shown that silica-based reversed-phase columns can yield excellent results. nih.gov The use of modifiers, such as methanol (B129727) or isopropanol, in the carbon dioxide mobile phase allows for the tuning of solvent strength to achieve the desired retention and selectivity for moderately polar compounds like this compound. nih.gov

Detection in SFC can be accomplished using various detectors, including UV-Vis, evaporative light scattering detectors (ELSD), and mass spectrometers. nih.gov The hyphenation of SFC with tandem mass spectrometry (SFC-MS/MS) is particularly powerful for the analysis of complex plant extracts, providing high sensitivity and selectivity. nih.gov This combination would be highly suitable for identifying and quantifying this compound and its derivatives in natural product extracts. A study on pentacyclic triterpenoids demonstrated a rapid 7-minute analysis time using SFC-MS/MS with an isocratic elution. nih.gov

Beyond SFC, other advanced separation techniques could theoretically be applied to the analysis of this compound. Techniques like counter-current chromatography (CCC) offer the advantage of eliminating solid stationary phases, which can be beneficial for preventing irreversible adsorption of analytes. However, SFC remains a more mainstream and often more efficient approach for the analytical scale separation of such compounds.

Quantitative Analytical Methodologies for this compound Assessment

The accurate quantification of this compound is essential for various applications, from quality control of natural products to pharmacological studies. While specific, validated quantitative methods for this compound using Supercritical Fluid Chromatography (SFC) are not widely published, methodologies for structurally related labdane diterpenes and sclareol using other chromatographic techniques can provide a framework for its assessment. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their reliability and accuracy. phcogres.comeuropa.eu

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for the quantitative analysis of volatile and semi-volatile compounds like diterpenes. nih.govthieme-connect.com A study on the analysis of labdane-type diterpenes in Cistus creticus utilized GC and GC-MS to both qualitatively and quantitatively assess the composition of extracts. nih.gov For quantitative purposes, an internal standard is typically used to ensure accuracy and precision. The development of a GC-MS/MS method for the determination of sclareol in rat plasma highlights the sensitivity of this technique, with a reported lower limit of quantification (LLOQ) of 20 ng/mL. nih.gov Such a method involves sample extraction, chromatographic separation on a suitable capillary column (e.g., HP-5MS), and detection using multiple reaction monitoring (MRM) for high selectivity. nih.gov

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the quantification of diterpenes. A validated HPTLC method for the simultaneous quantification of three diterpenoids in Vitex trifolia demonstrates the utility of planar chromatography for this class of compounds. nih.gov For this compound, a reverse-phase HPLC method, likely with UV detection, could be developed. The choice of a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for such separations. sielc.comsielc.com A validated HPLC method for sterols in seaweed, for instance, employed a C18 column with a methanol:acetonitrile mobile phase and UV detection at 205 nm. nih.gov

The validation of any quantitative method for this compound would involve assessing several key parameters to ensure its suitability for the intended purpose. ikev.org These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). phcogres.com

Below is a representative data table outlining typical validation parameters for a quantitative analytical method for a labdane diterpene, based on published data for similar compounds.

| Validation Parameter | Typical Result |

| Linearity (r²) | ≥ 0.99 nih.govfrontiersin.org |

| Range | 10 - 1000 ng/mL nih.govnih.gov |

| Accuracy (Recovery) | 87% - 108% frontiersin.org |

| Precision (RSD%) | < 15% nih.gov |

| Limit of Detection (LOD) | 0.75 µg/mL frontiersin.org |

| Limit of Quantification (LOQ) | 2.5 µg/mL frontiersin.org |

This table presents representative data based on validated methods for similar diterpenoid compounds and should be considered illustrative for a hypothetical this compound method.

The development of a robust and validated quantitative analytical method is a critical step in the research and application of this compound. While direct methods for this specific compound may not be readily available in the literature, the established methodologies for other labdane diterpenes provide a solid foundation for creating reliable analytical protocols.

Biological Activities and Mechanistic Insights of 13 Episclareol

Antiproliferative and Apoptotic Mechanisms of 13-Episclareol

The labdane (B1241275) diterpene, this compound, has demonstrated notable biological activities, particularly its potential in oncology. Research has focused on its ability to inhibit the growth of cancer cells and induce programmed cell death through various cellular and molecular pathways.

Studies have shown that this compound possesses cell growth inhibitory action against several human cancer cell lines. Its efficacy has been particularly noted in breast and uterine cancers. nih.gov The compound's antiproliferative activity is concentration-dependent and has been compared to that of established treatments like Tamoxifen in terms of its IC50 value in the MCF-7 breast cancer cell line. researchgate.net

The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines, revealing its potential as a selective antitumor agent. While it shows significant effects on cancer cells, some studies have noted that higher concentrations are needed to inhibit the proliferation of non-cancerous cell lines, suggesting a degree of selective toxicity. nih.gov

Below is a summary of the reported antiproliferative activity of this compound against various cancer cell lines.

Interactive Data Table: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Reported Effect |

|---|---|---|

| MCF-7 | Breast Cancer | Shows concentration-dependent apoptotic changes and antiproliferative activity comparable to Tamoxifen. researchgate.net |

| HeLa | Uterine Cervical Cancer | Subjected to investigations to elucidate the mechanism of action on apoptosis induction. nih.gov |

Beyond simply halting proliferation, this compound actively induces apoptosis, or programmed cell death, in cancer cells. In breast cancer cells, treatment with the compound leads to increased apoptotic changes in a dose-dependent manner. researchgate.net The related compound sclareol (B1681606) has been shown to induce apoptosis in HeLa cervical cancer cells. nih.gov This process is often linked to the compound's ability to modulate the cell cycle.

Flow cytometry analysis has revealed that related diterpenes can arrest the cell cycle at specific phases, preventing DNA synthesis and cell division. nih.gov For instance, sclareol, a similar labdane diterpene, causes an arrest at the G0/G1 phase of the cell cycle. nih.gov Other related compounds have been observed to induce cell cycle arrest at the G2/M phase, which is followed by an increase in the sub-G1 fraction, a marker for apoptotic cells. nih.gov This disruption of the normal cell cycle progression is a key mechanism by which these compounds exert their anticancer effects.

The induction of apoptosis by this compound and similar compounds is underpinned by specific molecular events, primarily the activation of caspases and the initiation of DNA damage pathways. Caspases are a family of proteases that act as key executioners in the apoptotic process. nih.gov Their activation occurs in a cascade, where initiator caspases (like caspase-9) activate effector caspases (like caspase-3), which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govresearchgate.net

The process often begins with intrinsic stimuli like genotoxic stress, which can lead to DNA damage. nih.gov The cell's DNA damage response (DDR) network, involving proteins like ATM and ATR, is activated. nih.gov If the damage is too severe to be repaired, this signaling can trigger the intrinsic pathway of apoptosis. nih.govnih.gov This involves the release of cytochrome c from the mitochondria, which then forms a complex called the apoptosome to activate caspase-9. nih.govnih.gov Studies on compounds with similar mechanisms confirm that a significant increase in the activity of caspase-3 is a confirmation of apoptosis induction. nih.gov Furthermore, DNA damage itself is a potent trigger for apoptosis, and sublethal damage can lead to the accumulation of DNA double-strand breaks, a hallmark of the apoptotic process. researchgate.netmdpi.com

Antimicrobial Efficacy and Specificity of this compound

This compound exhibits targeted antimicrobial properties, showing a pronounced effect against a specific class of bacteria while being largely ineffective against others. This specificity is rooted in its distinct mechanism of action at the cellular level.

Research has consistently demonstrated that this compound possesses antibacterial activity exclusively against Gram-positive bacteria. nih.govresearchgate.net It has been shown to be effective against several pathogenic strains, where it exerts a bactericidal (killing) and lytic (cell-breaking) action. nih.govresearchgate.net

In contrast, the compound does not inhibit the growth of Gram-negative bacteria. nih.gov This selectivity is attributed to the structural differences in the bacterial cell envelope. The outer membrane of Gram-negative bacteria acts as a physical barrier, preventing this compound from reaching its target site within the cytoplasmic membrane. nih.gov

Interactive Data Table: Antibacterial Spectrum of this compound

| Bacterial Strain | Gram Type | Susceptibility to this compound |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Susceptible researchgate.net |

| Bacillus subtilis | Gram-Positive | Susceptible nih.gov |

| Escherichia coli | Gram-Negative | Not Susceptible nih.gov |

The bactericidal action of this compound against Gram-positive organisms stems from its ability to interfere with the bacterial respiratory chain, a critical pathway for energy production. nih.govresearchgate.net The compound was found to inhibit the oxygen consumption of intact Gram-positive cells. nih.govresearchgate.net

Detailed enzymatic analysis revealed that this compound specifically inhibits the activities of NADH oxidase and cytochrome c reductase. nih.govresearchgate.net However, it does not affect coenzyme Q reductase or cytochrome c oxidase activities. nih.gov These findings strongly suggest that the target site for this compound is located within the electron transport chain, specifically between coenzyme Q and cytochrome c. nih.govresearchgate.net By disrupting this crucial step in cellular respiration, the compound effectively halts energy production, leading to bacterial cell death. walshmedicalmedia.com

Antibacterial Activity of this compound Against Gram-Positive Microorganisms

Analysis of Cellular Permeability and Membrane Interaction as a Determinant of Antibacterial Specificity

The antibacterial action of this compound is characterized by a distinct specificity, primarily targeting Gram-positive bacteria while showing a lack of activity against Gram-negative bacteria. nih.govresearchgate.net This selectivity is rooted in the fundamental structural differences between the cell envelopes of these two bacterial groups. The outer membrane of Gram-negative bacteria functions as a formidable physical barrier, effectively preventing this compound from accessing its target site within the cytoplasmic membrane. nih.govresearchgate.net

In contrast, this compound can effectively interact with the cell structure of Gram-positive bacteria, leading to a bactericidal and lytic effect. nih.govresearchgate.net Research indicates that the compound's target is the bacterial respiratory chain located in the cytoplasmic membrane. nih.govresearchgate.net Specifically, this compound inhibits the oxygen consumption of intact Gram-positive cells. nih.gov Detailed enzymatic assays have pinpointed the precise location of this inhibition. The compound was found to inhibit the activities of NADH oxidase and cytochrome c reductase. nih.gov However, it did not affect coenzyme Q reductase or cytochrome c oxidase activities. nih.gov These findings strongly suggest that the molecular target of this compound lies between coenzyme Q and cytochrome c in the electron transport chain. nih.govresearchgate.net When tested on cytoplasmic membrane fractions isolated from both Gram-positive and Gram-negative bacteria, the enzymatic inhibition patterns were identical, confirming that the outer membrane of intact Gram-negative bacteria is the sole determinant of their resistance. nih.gov

Table 1: Effect of this compound on Bacterial Respiratory Chain Enzymes

| Enzyme/Process | Effect of this compound in Gram-Positive Bacteria | Implied Site of Action |

|---|---|---|

| Oxygen Consumption | Inhibited | Respiratory Chain |

| NADH Oxidase | Inhibited | Component of Respiratory Chain |

| Cytochrome c Reductase | Inhibited | Component of Respiratory Chain |

| Coenzyme Q Reductase | Not Affected | Before the site of action |

| Cytochrome c Oxidase | Not Affected | After the site of action |

This table summarizes findings that locate the inhibitory action of this compound to a specific segment of the electron transport chain. nih.gov

Antifungal Properties of this compound Against Phytopathogens (e.g., Botrytis cinerea)

This compound, a labdane-type diterpenoid, has demonstrated significant antifungal activity against plant pathogens (phytopathogens). researchgate.net A primary example of this activity is its effect against Botrytis cinerea, the fungus responsible for grey mold disease, which causes substantial economic damage to a wide variety of crops. researchgate.netplos.org Both this compound and its isomer, sclareol, have been shown to be effective against this fungus. researchgate.net The activity of labdane-type diterpenes against B. cinerea highlights their potential as natural antifungal agents. nih.gov

Mycelial Growth Inhibition Mechanisms by this compound

The primary mechanism through which this compound exerts its antifungal effect is the inhibition of mycelial growth. researchgate.net The mycelium is the vegetative part of a fungus, consisting of a network of fine white filaments, and its growth is essential for the fungus to spread and cause infection. Laboratory studies using radial growth tests have shown that this compound significantly inhibits the mycelial growth of B. cinerea on solid medium. researchgate.net This direct fungitoxic action disrupts the ability of the pathogen to colonize its host. researchgate.net While the precise biochemical pathway of this inhibition by this compound is under investigation, it is known that some plant defense compounds can induce programmed cell death in B. cinerea, which presents a possible, though not yet confirmed, mode of action. plos.org

Potential Applications in Agricultural Phytoprotection Strategies

The demonstrated ability of this compound to inhibit the growth of economically important phytopathogens like Botrytis cinerea positions it as a promising candidate for use in agricultural phytoprotection. researchgate.net Its natural origin as a plant exudate suggests it could be developed into a biofungicide for controlling fungal diseases in crops. researchgate.net The use of such natural compounds is an increasingly attractive strategy in the search for new agrochemicals that are effective and potentially more environmentally benign than synthetic alternatives. researchgate.net

Synergistic Interactions of this compound with Other Therapeutic Agents

Synergism is a pharmacological principle where the combined effect of two or more agents is greater than the sum of their individual effects. genesispub.org This approach is a promising strategy for treating multifactorial diseases and combating drug-resistant pathogens. genesispub.orgnih.gov By affecting multiple cellular pathways simultaneously, combination therapies can enhance treatment efficacy and reduce the likelihood of resistance developing. nih.govnih.gov

Enhancement of Efficacy in Combination Therapies

The combination of natural compounds with conventional drugs can lead to enhanced therapeutic outcomes. nih.gov This strategy can increase survival rates and improve the quality of life in various treatments. nih.gov In the context of antimicrobial therapy, combinations of different plant extracts have been shown to inhibit fungal mycelial growth more effectively than the individual extracts alone. nih.gov While specific studies detailing this compound in combination therapies are limited, its defined biological activity suggests it could serve as a valuable component in such synergistic pairings. The principle of using combination therapies to achieve superior results is well-established in various medical fields. mdpi.comnih.gov

Cellular Sensitization Mechanisms in Synergistic Applications

The mechanism behind synergy often involves one agent sensitizing the target cells to the action of a second agent. nih.gov Pharmacodynamic synergy can occur when different compounds interact with various points in a single biological pathway or when one compound disables a defense mechanism that a cell uses against another active agent. genesispub.org A key mechanism of sensitization is the alteration of cell membrane permeability. An agent that disrupts or increases the permeability of a bacterial or fungal cell membrane can facilitate the entry of another drug, allowing it to reach its intracellular target more easily and at a lower concentration. Given that this compound interacts with and disrupts the membrane of Gram-positive bacteria, it possesses a plausible mechanism for sensitizing microbial cells to other antibiotics or therapeutic agents. nih.gov

Structure Activity Relationship Sar Studies of 13 Episclareol and Its Analogues

Impact of Structural Modifications on the Biological Potency of 13-Episclareol

The biological activity of this compound can be significantly altered through targeted structural modifications. Research into its analogues has demonstrated that changes to its core structure can enhance or diminish its potency against various biological targets, including bacteria and parasites.

Studies have shown that converting the hydroxyl groups of this compound into amides and amines can modulate its antibacterial properties. For instance, specific amide (2a, 2b) and amine (3a, 3b) analogues have been synthesized and tested for their ability to eradicate biofilms of Staphylococcus epidermidis. Notably, the amine and amide analogues showed comparable efficacy in biofilm eradication, with analogues 2a and 3a demonstrating significant activity. researchgate.net These findings suggest that the introduction of nitrogen-containing functional groups can be a viable strategy for enhancing antibacterial potency.

Furthermore, modifications at other positions of the sclareol (B1681606) scaffold, a close stereoisomer of this compound, have yielded compounds with improved bioactivity. Microwave-assisted Heck coupling reactions were used to introduce various substituents, leading to derivatives with enhanced potency against the parasite Schistosoma mansoni. researchgate.net One particular derivative, compound 12, exhibited significantly improved activity against larval, juvenile, and adult schistosomes compared to the parent compound. researchgate.net This highlights the potential of introducing aromatic and other functionalities via carbon-carbon bond-forming reactions to increase biological efficacy.

The following table summarizes the impact of selected structural modifications on the biological activity of sclareol analogues, providing a basis for understanding potential modifications to this compound.

| Compound/Analogue | Modification | Target Organism | Activity | Reference |

| Analogues 2a, 3a | Amine/Amide formation | Staphylococcus epidermidis | Significantly eradicated preformed biofilm | researchgate.net |

| Derivative 12 | Heck-coupled derivative | Schistosoma mansoni (larval) | IC₅₀ ≈ 2.2 µM (Improved potency) | researchgate.net |

| Derivative 12 | Heck-coupled derivative | Schistosoma mansoni (juvenile) | IC₅₀ = 1.7 µM (Improved potency) | researchgate.net |

| Derivative 12 | Heck-coupled derivative | Schistosoma mansoni (adult) | IC₅₀ = 9.4 µM (Improved potency) | researchgate.net |

These findings underscore the importance of the functional groups and substituents on the this compound skeleton. The introduction of amines, amides, and coupled aromatic systems appears to be a promising avenue for developing analogues with superior biological profiles.

Stereochemical Influences on this compound Bioactivity

Stereochemistry plays a pivotal role in the biological activity of molecules, and the case of this compound is no exception. nih.gov Its bioactivity is intrinsically linked to the specific three-dimensional arrangement of its atoms, particularly at the C-13 position, which distinguishes it from its isomer, sclareol.

This compound and sclareol are epimers, differing only in the configuration of the hydroxyl group at the C-13 carbon. researchgate.net In this compound, this hydroxyl group is in the (R) configuration, whereas in sclareol, it is in the (S) configuration. researchgate.net This subtle difference in stereochemistry has been shown to influence their biological effects.

A comparative study on the antifungal activity of these two diterpenoids against the phytopathogenic fungus Botrytis cinerea revealed a discernible difference in their potency. researchgate.net Both compounds inhibited the mycelial growth of the fungus; however, sclareol demonstrated slightly higher inhibitory activity than this compound. researchgate.netresearchgate.net This suggests that the (S)-configuration at C-13 is more favorable for antifungal action against this specific pathogen.

The following table presents a comparison of the antifungal activity of sclareol and this compound.

| Compound | C-13 Configuration | Target Organism | IC₅₀ (µg/mL) | Reference |

| Sclareol | S | Botrytis cinerea | 237.6 | researchgate.net |

| 13-epi-Sclareol | R | Botrytis cinerea | 268.8 | researchgate.net |

The observed difference in bioactivity, although modest in this case, highlights the sensitivity of biological systems to the stereochemical presentation of functional groups. This principle is critical, as a significant fraction of all spatial isomer pairs exhibit distinct bioactivities. nih.gov Therefore, the stereochemistry at C-13 is a key consideration in the design and synthesis of new this compound analogues, as maintaining or inverting this center could fine-tune the potency and selectivity of the resulting compounds.

Computational Approaches in SAR Elucidation for this compound Derivatives

Computational chemistry offers powerful tools for understanding and predicting the structure-activity relationships of bioactive molecules, providing a rational basis for the design of new analogues. While specific computational studies on this compound are not extensively documented, the methodologies applied to its close analogue, sclareol, and other complex natural products serve as a clear blueprint for future research.

A key example is the use of a decision tree algorithm, specifically the Matsy decision tree, to guide the choice of substituents for Heck-coupled derivatives of sclareol. researchgate.net This computational approach helped in selecting modifications that led to improved anti-schistosomal activity, demonstrating the predictive power of machine learning in medicinal chemistry. researchgate.net

Other computational techniques are routinely employed to elucidate SAR for novel compounds and can be readily applied to this compound derivatives. mdpi.comnih.gov Molecular docking, for instance, can predict the binding orientation and affinity of a ligand to a protein target. mdpi.comresearchgate.net This is particularly relevant for this compound, as its site of action in the bacterial respiratory chain has been identified as being between coenzyme Q and cytochrome c. nih.gov Docking studies could help visualize this interaction and guide the design of derivatives with enhanced binding to this target site.

Density Functional Theory (DFT) calculations are used to determine the electronic properties of molecules, such as orbital energies (HOMO, LUMO) and electrostatic potential maps, which are crucial for understanding reactivity and intermolecular interactions. researchgate.net Furthermore, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are vital computational tools to assess the drug-likeness of novel derivatives early in the discovery process. researchgate.net

The table below outlines common computational methods and their application in the SAR elucidation of compounds like this compound.

| Computational Method | Purpose in SAR Elucidation | Potential Application for this compound | Reference |

| Decision Tree Algorithms (e.g., Matsy) | Guide substituent selection for synthesis | To rationally select modifications for enhanced biological activity | researchgate.net |

| Molecular Docking | Predict binding mode and affinity to a biological target | To model the interaction with the bacterial respiratory chain and optimize binding | mdpi.comresearchgate.net |

| Density Functional Theory (DFT) | Calculate electronic properties (e.g., HOMO/LUMO) | To understand the electronic factors governing bioactivity | researchgate.net |

| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-protein complexes over time | To confirm the stability of docked poses of this compound analogues in their target binding site | nih.gov |

| ADMET Prediction | Evaluate pharmacokinetic and toxicity profiles | To assess the drug-likeness of newly designed analogues | researchgate.net |

By leveraging these computational approaches, researchers can accelerate the design-make-test-analyze cycle, leading to a more efficient discovery of potent and selective this compound analogues.

Rational Design Principles for Novel this compound Analogues

The rational design of novel analogues of this compound is guided by the integration of structure-activity relationship data, stereochemical considerations, and computational insights. The primary goal is to create new chemical entities with enhanced potency, improved selectivity, and favorable drug-like properties.

A fundamental principle is scaffold modification and functional group interconversion . Based on SAR studies, specific positions on the this compound scaffold can be identified as "hot spots" for modification. For example, the successful introduction of amine and amide functionalities to create potent antibacterial agents suggests that further exploration of nitrogen-containing groups is a valid strategy. researchgate.net Similarly, the success of Heck-coupled derivatives of the closely related sclareol points towards the utility of installing aromatic or heteroaromatic rings to potentially enhance activity through additional binding interactions like π-π stacking. researchgate.net

Another key principle is pharmacophore hybridization . This involves combining the this compound core, which has known bioactivity, with other chemical motifs known to possess desired therapeutic effects. For instance, in the field of anticancer drug design, the hybridization of thiazole (B1198619) and pyrazoline fragments has led to potent dual inhibitors. researchgate.net A similar approach could be applied to this compound, potentially creating hybrid molecules with dual mechanisms of action.

Structure-based design is a powerful principle that relies on knowledge of the biological target. The antibacterial action of this compound has been traced to the inhibition of the bacterial respiratory chain. nih.gov With this knowledge, computational docking can be used to design analogues that fit more precisely into the binding site, forming stronger or additional interactions (e.g., hydrogen bonds, hydrophobic contacts) to improve inhibitory potency.

Finally, stereochemistry-driven design is crucial. The observed difference in activity between sclareol and this compound highlights the importance of the C-13 configuration. researchgate.netresearchgate.net Future design efforts can systematically explore both (R) and (S) configurations in new analogues to determine which stereoisomer provides optimal activity for a given biological target.

The following table summarizes these rational design principles and their potential application to the this compound scaffold.

| Design Principle | Strategy | Expected Outcome | Reference |

| Scaffold Modification | Introduce diverse functional groups (e.g., amines, amides, heterocycles) at key positions. | Enhanced potency and modulated physical properties. | researchgate.netnih.gov |

| Pharmacophore Hybridization | Combine the this compound core with other known bioactive fragments. | Novel compounds with potentially synergistic or dual modes of action. | researchgate.net |

| Structure-Based Design | Use computational docking to optimize interactions with the known biological target (bacterial respiratory chain). | Increased binding affinity and selectivity. | mdpi.comnih.gov |

| Stereochemistry-Driven Design | Systematically synthesize and test both C-13 epimers of novel analogues. | Identification of the optimal stereoisomer for a specific biological activity. | researchgate.netresearchgate.net |

By applying these principles, the development of next-generation this compound analogues can be pursued in a logical and efficient manner, increasing the probability of discovering novel agents with significant therapeutic potential.

Future Perspectives and Emerging Research Avenues for 13 Episclareol

Integration of Advanced Omics Technologies in 13-Episclareol Research

The application of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is poised to revolutionize our understanding of this compound. These high-throughput approaches provide a holistic view of the biological systems involved in the production and activity of this compound.

Genomic and transcriptomic analyses of plants that produce this compound, such as certain species of Salvia and Coleus, can identify the specific genes and regulatory networks responsible for its biosynthesis. For instance, transcriptomic studies of Salvia sclarea have already shed light on the biosynthetic pathway of the related compound sclareol (B1681606). nih.govnih.gov By comparing the genetic makeup of high- and low-producing strains, researchers can pinpoint key enzymes and transcription factors, creating opportunities for targeted genetic enhancement to increase yields.

Metabolomics, the large-scale study of small molecules within cells and tissues, offers a powerful tool for elucidating the complete metabolic profile associated with this compound production. mdpi.com This can help to identify previously unknown intermediates and byproducts, providing a more complete picture of the metabolic pathway. mdpi.com Furthermore, metabolomics can be used to understand the mode of action of this compound by analyzing the metabolic changes it induces in target organisms or cells. A metabolomics-guided analysis has been successfully used to monitor the biocatalytic conversion of sclareol, a process that could be adapted for this compound. mdpi.comresearchgate.net

Proteomics, the study of the entire set of proteins, can identify the enzymes directly involved in the biosynthesis of this compound and other interacting proteins. This information is crucial for understanding the regulation of its production and for potential bioengineering applications.

| Omics Technology | Application in this compound Research | Potential Outcomes |

|---|---|---|

| Genomics | Sequencing and analysis of the genomes of this compound-producing organisms. | Identification of genes encoding biosynthetic enzymes and regulatory elements. |

| Transcriptomics | Analysis of gene expression profiles under different conditions. | Understanding the regulation of the biosynthetic pathway and identifying key transcription factors. |

| Proteomics | Identification and quantification of proteins involved in biosynthesis and metabolism. | Characterization of enzymatic machinery and protein-protein interactions. |

| Metabolomics | Comprehensive analysis of the metabolome of producing organisms and target cells. | Elucidation of the complete biosynthetic pathway, identification of novel bioactive compounds, and understanding of the mechanism of action. mdpi.com |

Development of Advanced Delivery Systems for this compound in Targeted Biological Applications

To enhance the therapeutic potential of this compound, the development of advanced delivery systems is crucial. These systems aim to improve the solubility, stability, and bioavailability of the compound, while also enabling targeted delivery to specific cells or tissues. This can maximize its efficacy and minimize potential side effects.

Nanoencapsulation technologies, such as liposomes, polymeric nanoparticles, and solid lipid nanoparticles, offer promising strategies for delivering this compound. These nanocarriers can protect the compound from degradation, control its release rate, and improve its transport across biological membranes. For instance, encapsulating this compound in nanoparticles could enhance its anti-proliferative effects on cancer cells by facilitating its accumulation within tumors. nih.gov

Furthermore, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize receptors on the surface of target cells. This active targeting approach can significantly increase the concentration of this compound at the desired site of action, leading to improved therapeutic outcomes.

Interdisciplinary Research Approaches in Natural Product Discovery and this compound

The future of this compound research lies in the convergence of multiple scientific disciplines. An interdisciplinary approach that combines chemistry, biology, pharmacology, and computational science will be essential for a comprehensive understanding and exploitation of this natural product.

Computational studies, including molecular docking and molecular dynamics simulations, can predict the biological targets of this compound and elucidate its mechanism of action at the molecular level. nih.govresearchgate.net These in silico methods can guide experimental studies and accelerate the discovery of new therapeutic applications. For example, computational screening could identify potential protein targets for this compound, which can then be validated through in vitro and in vivo experiments.

Synthetic biology offers powerful tools for the heterologous production of this compound in microbial hosts like yeast or bacteria. frontiersin.org By transferring the biosynthetic genes from the native plant into these engineered microorganisms, it is possible to create sustainable and scalable production platforms. frontiersin.org

Ethnobotany and traditional medicine can also provide valuable leads for new applications of this compound. Investigating the traditional uses of plants known to contain this compound, such as Coleus forskohlii, may reveal previously unexplored pharmacological properties. nih.gov

Sustainable Production and Engineering of this compound Biosynthetic Pathways

The current reliance on plant extraction for this compound can be unsustainable and subject to environmental variability. Metabolic engineering and synthetic biology provide promising avenues for the sustainable and controlled production of this valuable compound. nih.govmdpi.com

Metabolic engineering of the native producing plants, such as Salvia sclarea, using tools like CRISPR-Cas9 gene editing, can enhance the production of this compound by upregulating key biosynthetic genes or downregulating competing metabolic pathways. oup.com This approach can lead to the development of high-yielding plant varieties.

Furthermore, the reconstruction of the this compound biosynthetic pathway in microbial hosts offers a highly controlled and scalable production method. nih.gov Researchers have already successfully engineered yeast (Saccharomyces cerevisiae) to produce sclareol, demonstrating the feasibility of this approach for related diterpenes. nih.govnih.gov By optimizing the expression of the necessary enzymes and engineering the host's metabolism to increase the supply of precursors, it is possible to achieve high-titer production of this compound in bioreactors. mdpi.comaiche.org This bio-based manufacturing process is not only sustainable but also allows for the production of highly pure compound, free from contaminants that may be present in plant extracts.

| Sustainable Production Strategy | Description | Key Advantages |

|---|---|---|

| Metabolic Engineering of Native Plants | Utilizing genetic engineering tools like CRISPR-Cas9 to enhance the natural production of this compound in plants like Salvia sclarea. oup.com | Increased yield in existing agricultural systems, potential for co-production of other valuable compounds. |

| Heterologous Production in Microorganisms | Transferring the biosynthetic genes for this compound into microbial hosts such as yeast or bacteria for fermentation-based production. nih.gov | Scalable, sustainable, and controlled production process; high purity of the final product. |

Q & A

Q. How should researchers address discrepancies between their findings and existing literature on this compound?

- Methodological Answer : Conduct a robustness check (e.g., alternative assays, independent synthesis batches). Publish negative results in repositories like Zenodo to avoid publication bias. Engage in open peer review to discuss methodological differences with original authors .

Tables: Key Analytical Parameters for this compound

| Parameter | Technique | Acceptable Range | Reference |

|---|---|---|---|

| Purity | GC-MS | ≥95% | |

| Optical Rotation | Polarimetry | [α]²⁵_D = -15° to -20° | |

| Melting Point | DSC | 85–87°C | |

| LogP (Partition Coeff.) | HPLC (C18 column) | 3.2 ± 0.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.